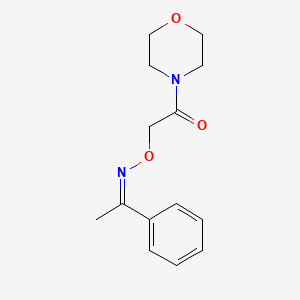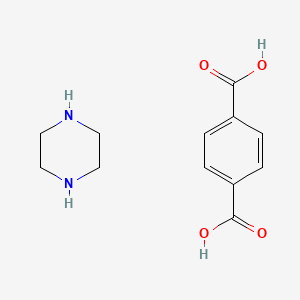
Benzoic acid, m-(3,3-dimethyl-1-triazeno)-, methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzoic acid, m-(3,3-dimethyl-1-triazeno)-, methyl ester: is an organic compound with the molecular formula C10H13N3O2 It is a derivative of benzoic acid where the hydrogen atom in the meta position is replaced by a 3,3-dimethyl-1-triazeno group, and the carboxyl group is esterified with methanol
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of benzoic acid, m-(3,3-dimethyl-1-triazeno)-, methyl ester typically involves the reaction of benzoic acid derivatives with diazomethane or similar diazo compounds. The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure the desired product is obtained.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the product, which is essential for its application in various industries.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the triazeno group into amine derivatives.
Substitution: The compound can participate in substitution reactions, where the triazeno group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Various nucleophiles and electrophiles can be used under different conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines.
Applications De Recherche Scientifique
Chemistry: In chemistry, benzoic acid, m-(3,3-dimethyl-1-triazeno)-, methyl ester is used as a reagent in organic synthesis. Its unique structure allows it to participate in various chemical reactions, making it a valuable tool for researchers.
Biology: The compound has potential applications in biological research, particularly in the study of enzyme interactions and metabolic pathways. Its ability to undergo specific reactions makes it useful for probing biological systems.
Medicine: In medicine, this compound is being investigated for its potential therapeutic properties. Its unique chemical structure may allow it to interact with biological targets in novel ways, leading to new treatments for various diseases.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial applications.
Mécanisme D'action
The mechanism of action of benzoic acid, m-(3,3-dimethyl-1-triazeno)-, methyl ester involves its interaction with molecular targets through its triazeno group. This group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to changes in their activity. The compound may also participate in redox reactions, affecting cellular processes and signaling pathways.
Comparaison Avec Des Composés Similaires
- Benzoic acid, o-(3,3-dimethyl-1-triazeno)-, methyl ester
- p-(3,3-Dimethyl-1-triazeno)benzoic acid
Comparison: While these compounds share the triazeno group, their position on the benzoic acid ring differs. This positional difference can significantly impact their chemical reactivity and biological activity. For example, the ortho and para derivatives may have different steric and electronic effects, leading to variations in their interactions with molecular targets.
Uniqueness: The meta position of the triazeno group in benzoic acid, m-(3,3-dimethyl-1-triazeno)-, methyl ester provides a unique spatial arrangement that can influence its reactivity and interactions. This uniqueness makes it a valuable compound for specific applications where other derivatives may not be as effective.
Propriétés
Numéro CAS |
35972-50-0 |
|---|---|
Formule moléculaire |
C10H13N3O2 |
Poids moléculaire |
207.23 g/mol |
Nom IUPAC |
methyl 3-(dimethylaminodiazenyl)benzoate |
InChI |
InChI=1S/C10H13N3O2/c1-13(2)12-11-9-6-4-5-8(7-9)10(14)15-3/h4-7H,1-3H3 |
Clé InChI |
VIHRSKPFPROVEQ-UHFFFAOYSA-N |
SMILES canonique |
CN(C)N=NC1=CC=CC(=C1)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


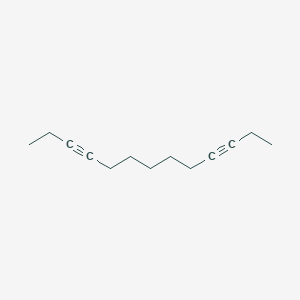
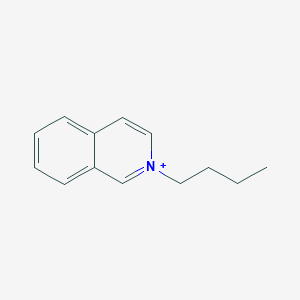
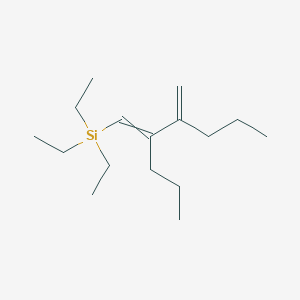
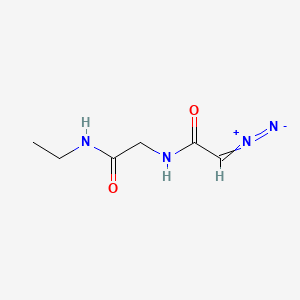

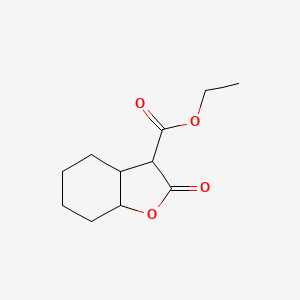
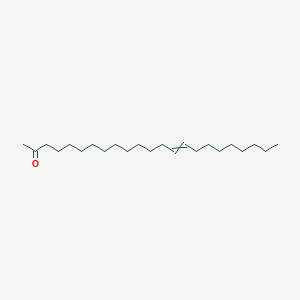
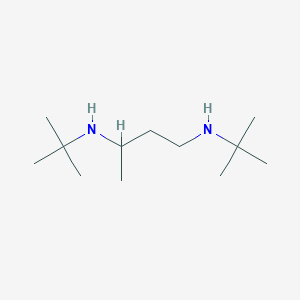

![[ethoxy(hydroxy)phosphoryl] ethyl hydrogen phosphate;ethyl carbamimidothioate](/img/structure/B14665485.png)
